![molecular formula C12H12N2O3S B1411912 2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1551842-02-4](/img/structure/B1411912.png)
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid
Overview
Description
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid (MPMTCA) is an organic compound widely used in a variety of scientific research applications. It is a thiazole derivative that is synthesized from 4-methylthiazole-5-carboxylic acid and 3-methoxyphenylamine, and is used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis of Novel Compounds
One application area is the synthesis of novel compounds with potential pharmaceutical or material science applications. For example, thiazole derivatives have been synthesized for exploring their biological activities or for further chemical transformations. The synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids, which could have implications in material science or pharmaceuticals, represents such an endeavor (Wang et al., 2016). Similarly, the synthesis and study of the structure and properties of triazole carboxylic acids provide insights into the design of molecules with specific physical or chemical properties (Shtabova et al., 2005).
Material Synthesis and Catalysis
Thiazole and its derivatives also find applications in the synthesis of materials and as catalysts in chemical reactions. The scalable chemoenzymatic process for synthesizing cepham derivatives highlights the utility of thiazole compounds in creating complex molecules, potentially for use as pharmaceuticals or in other chemical industries (Gao et al., 2013). The functionalization and creation of thiazolecarboxylic acid derivatives further demonstrate the chemical versatility and the potential for creating a wide range of compounds with varied applications (Dovlatyan et al., 2004).
Pharmaceutical Research
In pharmaceutical research, the modification and synthesis of compounds containing thiazole units are explored for their potential therapeutic effects. For instance, the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties, which showed a synergetic effect in combination with antitumor drugs, indicates the potential of thiazole derivatives in enhancing the efficacy of existing pharmaceuticals (Kletskov et al., 2018).
properties
IUPAC Name |
2-(3-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)14-12(18-7)13-8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPJKBPKGGYVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC(=CC=C2)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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